![molecular formula C12H17N3O B6459885 4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine CAS No. 2548978-67-0](/img/structure/B6459885.png)
4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
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Description
The compound “4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine” is a complex organic molecule that contains a pyrimidine ring, a pyrrole ring, and a methoxy group . Pyrrole is a biologically active scaffold known for its diverse nature of activities . Pyrimidine is a basic aromatic heterocyclic organic compound similar to pyridine and benzene .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole and pyrimidine rings, followed by the addition of the methoxy group . The pyrrole ring could be synthesized using methods such as the Paal-Knorr Pyrrole Synthesis . The pyrimidine ring could be formed through reactions involving amines and carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyrimidine rings are aromatic and planar, while the octahydrocyclopenta[c]pyrrol-2-yl group would add significant three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrole and pyrimidine rings are capable of undergoing a variety of reactions, including substitutions and additions .Mechanism of Action
Target of Action
Compounds with similar structures have been found to target the muscarinic acetylcholine receptor m4 (machr m4) . This receptor plays a crucial role in various neurodegenerative and brain disorders .
Mode of Action
It can be inferred that the compound interacts with its target receptor, possibly machr m4, leading to a series of biochemical reactions . The compound’s interaction with its targets may result in changes that affect the function of the receptor and the downstream signaling pathways .
Biochemical Pathways
Given its potential target, it can be inferred that the compound may influence cholinergic signaling pathways . These pathways play a crucial role in various physiological processes, including memory, learning, and muscle contraction .
Pharmacokinetics
The pharmacokinetics of a compound are crucial in determining its bioavailability, which in turn influences its efficacy and safety .
Result of Action
Given its potential target, it can be inferred that the compound may have a significant impact on neuronal function and could potentially be used in the treatment of various neurodegenerative and brain disorders .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
properties
IUPAC Name |
2-(6-methoxypyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-16-12-5-11(13-8-14-12)15-6-9-3-2-4-10(9)7-15/h5,8-10H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGMPBQTQUDUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CC3CCCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine |
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